Cas no 1695098-52-2 (3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine)

3-(4-Bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine is a halogenated cyclopropane amine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structural features, including the bromo- and chloro-substituted aromatic ring and the sterically hindered cyclopropane amine moiety, make it a valuable intermediate for the synthesis of biologically active compounds. The compound’s rigid cyclopropane core enhances metabolic stability, while the halogen substituents offer opportunities for further functionalization via cross-coupling reactions. Its high purity and well-defined stereochemistry ensure reproducibility in synthetic pathways. This compound is particularly useful in the development of novel ligands, catalysts, and small-molecule inhibitors, serving as a versatile building block in medicinal and materials chemistry.
3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine structure
1695098-52-2 structure
Product Name:3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
CAS No:1695098-52-2
MF:C11H13BrClN
MW:274.584621191025
CID:5833462
PubChem ID:130488417
Update Time:2025-06-08

3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
    • 1695098-52-2
    • EN300-1894757
    • Inchi: 1S/C11H13BrClN/c1-11(2)9(10(11)14)7-4-3-6(12)5-8(7)13/h3-5,9-10H,14H2,1-2H3
    • InChI Key: QVQJYKTWTDGDBL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)Cl)C1C(C1(C)C)N

Computed Properties

  • Exact Mass: 272.99199g/mol
  • Monoisotopic Mass: 272.99199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų

3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>

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Additional information on 3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine

Introduction to 3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1695098-52-2)

3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1695098-52-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring substituted with an amine group and a phenyl ring bearing bromine and chlorine atoms at specific positions. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.

The molecular structure of 3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine consists of a cyclopropane core substituted with two methyl groups at the 2-position and an amine functional group at the 1-position. The phenyl ring is attached to the nitrogen atom of the amine group and is halogenated at the 4-position with a bromine atom and at the 2-position with a chlorine atom. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, which can be exploited in designing molecules with enhanced binding affinity and selectivity towards biological targets.

In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique chemical reactivity and biological activity. The rigid three-membered cyclopropane ring introduces conformational constraints that can influence the binding mode of these molecules to biological targets, making them valuable scaffolds for drug design. Additionally, the presence of halogen atoms in the phenyl ring can enhance metabolic stability and improve pharmacokinetic properties, which are critical factors in the development of successful pharmaceuticals.

One of the most compelling aspects of 3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine is its potential as a building block for more complex drug candidates. The combination of a cyclopropane ring with an amine and a halogenated phenyl group creates a versatile structure that can be modified further through various chemical transformations. These modifications can include functionalization of the amine group to introduce additional pharmacophores or alteration of the halogen atoms to explore different biological activities.

Recent studies have highlighted the importance of halogenated aromatic compounds in medicinal chemistry. The presence of bromine and chlorine atoms in 3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine not only contributes to its structural complexity but also provides opportunities for further derivatization. For instance, cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings can be employed to introduce new functional groups onto the phenyl ring, thereby expanding the chemical space for drug discovery.

The pharmacological potential of 3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine has been explored in several preclinical studies. These studies have demonstrated that compounds with similar structural features exhibit activity against various biological targets, including enzymes and receptors involved in cancer progression, inflammation, and neurodegenerative diseases. The amine group in particular has been shown to interact with hydrogen bond donors and acceptors in biological targets, which can enhance binding affinity.

The synthesis of 3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine involves multiple steps that require careful optimization to ensure high yield and purity. One common approach involves the reaction of 4-bromo-2-chlorobenzyl halides with cyclopropylamine derivatives under controlled conditions. The introduction of the dimethyl group at the 2-position of the cyclopropane ring can be achieved through subsequent alkylation reactions using appropriate alkylating agents.

In conclusion, 3-(4-bromo-2-chlorophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1695098-52-2) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. Further exploration into its synthetic pathways and pharmacological properties will undoubtedly contribute to advancements in drug discovery and development.

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